![molecular formula C13H16O2 B2974460 2-Methoxy-4-phenylcyclohexan-1-one CAS No. 1803605-45-9](/img/structure/B2974460.png)
2-Methoxy-4-phenylcyclohexan-1-one
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Description
2-Methoxy-4-phenylcyclohexan-1-one is a chemical compound with the molecular weight of 204.27 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for 2-Methoxy-4-phenylcyclohexan-1-one is1S/C13H16O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
2-Methoxy-4-phenylcyclohexan-1-one is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Organic Synthesis
4-Phenylcyclohexanone: , a related compound, was used in the preparation of a new cardo diamine monomer, which bears a 4-phenylcyclohexylidene unit. This monomer can be utilized in various polymerization processes to create high-performance polymers .
Medicinal Chemistry
Heterocyclic compounds, which include ketones like 2-Methoxy-4-phenylcyclohexan-1-one, are significant in medicinal chemistry due to their wide range of therapeutic drug applications. However, specific uses of this compound in medication development were not detailed in the search results .
properties
IUPAC Name |
2-methoxy-4-phenylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWYLSNDWRACPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CCC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-phenylcyclohexan-1-one |
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